
(2S)-2-methylbutane-1-thiol
Overview
Description
(2S)-2-methylbutane-1-thiol is an organic compound with the molecular formula C5H12S. It is a chiral thiol, meaning it contains a sulfur atom bonded to a carbon atom that is part of a chiral center. This compound is known for its strong, unpleasant odor, often described as similar to that of rotten cabbage or garlic. It is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-2-methylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothiolation of 2-methyl-1-butene. This process involves the addition of hydrogen sulfide to the double bond of 2-methyl-1-butene, resulting in the formation of the thiol. The reaction is usually carried out in the presence of a catalyst, such as a metal oxide, to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-methylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane, 2-methylbutane, using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, reaction with alkyl halides can yield thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: 2-Methylbutane.
Substitution: Thioethers, thioesters.
Scientific Research Applications
(2S)-2-methylbutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in various chemical reactions.
Biology: The compound is used in studies involving olfactory receptors due to its strong odor. It helps researchers understand how certain smells are detected and processed by biological systems.
Medicine: While not directly used as a drug, this compound is employed in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: It is used as a flavoring agent in the food industry, despite its unpleasant odor, due to its ability to enhance certain flavors when used in very low concentrations.
Mechanism of Action
The mechanism of action of (2S)-2-methylbutane-1-thiol primarily involves its interaction with olfactory receptors. The thiol group is highly reactive, allowing the compound to bind to specific receptors in the nasal cavity. This binding triggers a signal transduction pathway that ultimately results in the perception of its characteristic odor. Additionally, the compound’s reactivity makes it useful in various chemical reactions, where it can act as a nucleophile or reducing agent.
Comparison with Similar Compounds
2-Methyl-1-propanethiol: Similar structure but with a shorter carbon chain.
3-Methyl-1-butanethiol: Similar structure but with the thiol group on a different carbon atom.
2-Methyl-2-propanethiol: Similar structure but with a tertiary carbon center.
Uniqueness: (2S)-2-methylbutane-1-thiol is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its reactivity and interactions with biological systems, making it distinct from its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(2S)-2-methylbutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQKBCSACFQGQY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




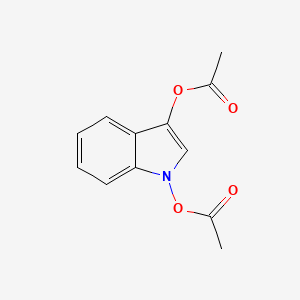

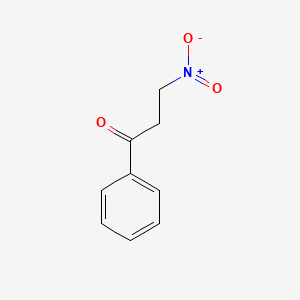

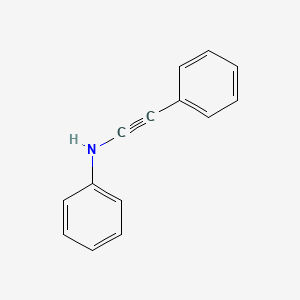
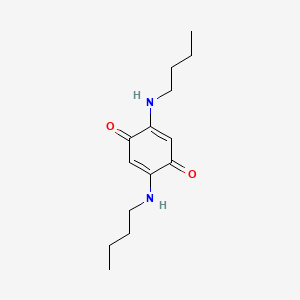
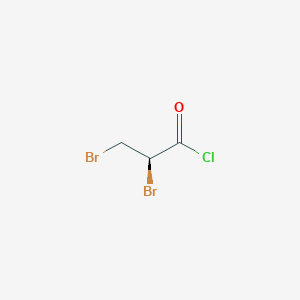
![2-[(3R,6S,12S,20R,23S)-20-aminocarbonyl-12-[4-[bis(azanyl)methylideneamino]butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexakis(oxidanylidene)-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]ethanoic acid](/img/structure/B7888535.png)
![n-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7888536.png)
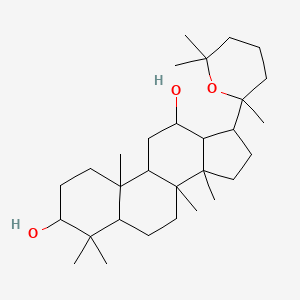
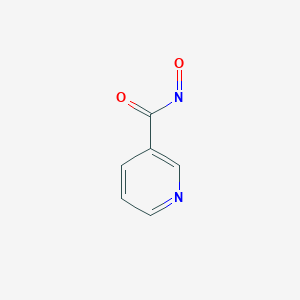
![tert-butyl N-[(4-pyridin-2-ylphenyl)methylideneamino]carbamate](/img/structure/B7888549.png)
